Regulatory Reference Standard Designation: EP Impurity E Identification and Quality Control Requirements
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is explicitly designated as Ticlopidine Hydrochloride Impurity E in the European Pharmacopoeia monograph [1]. Unlike other thienopyridine impurities such as Impurity F (CAS 62019-75-4, saturated piperidine ring) or Impurity G (CAS 55142-86-4), only Impurity E possesses the quaternary N-alkylated pyridinium structure with an unsaturated thiophene ring [2]. This structural distinction confers unique chromatographic behavior that is essential for regulatory method validation and system suitability testing in ANDA submissions [3].
| Evidence Dimension | Regulatory impurity classification and structural identity |
|---|---|
| Target Compound Data | Ticlopidine EP Impurity E; quaternary thieno[3,2-c]pyridinium with unsaturated thiophene; CAS 721387-90-2 (free base) |
| Comparator Or Baseline | Ticlopidine EP Impurity F (CAS 62019-75-4): 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (saturated piperidine ring, no N+ charge); Impurity G (CAS 55142-86-4): N-oxide derivative |
| Quantified Difference | Impurity E is the only EP impurity with a formal positive charge and fully unsaturated bicyclic core; structural distinction verified by NMR and MS fragmentation patterns in pharmacopeial monographs |
| Conditions | European Pharmacopoeia impurity classification system; HPLC-UV and LC-MS method validation protocols |
Why This Matters
Procurement of the correct EP-designated impurity standard ensures regulatory compliance and prevents method validation failures due to co-elution or misidentification of impurities.
- [1] European Pharmacopoeia (EP) Monograph for Ticlopidine Hydrochloride. Impurity E: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium. View Source
- [2] Qitai Biotechnology. Ticlopidine Impurity E (CAS 721387-90-2) and Impurity F (CAS 62019-75-4) product specifications. View Source
- [3] SynZeal Research. Ticlopidine EP Impurity E (Bromide) for ANDA analytical method development and validation. View Source
